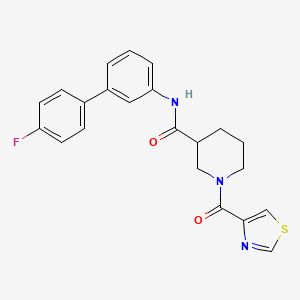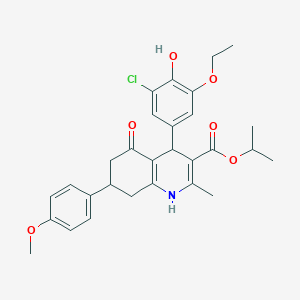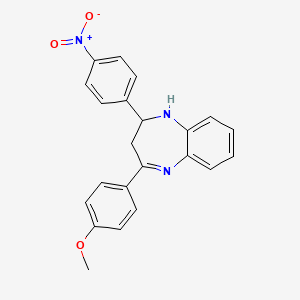
N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. TAK-659 has shown promising results in preclinical studies for the treatment of various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.
作用机制
N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide works by inhibiting the activity of BTK, which is a key signaling molecule in B cells. BTK is involved in the activation of several downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which play important roles in cell survival, proliferation, and differentiation. By inhibiting BTK, N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide blocks these signaling pathways and induces apoptosis (programmed cell death) in B cells.
Biochemical and Physiological Effects
N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has been shown to have a selective and potent inhibitory effect on BTK, with an IC50 (half maximal inhibitory concentration) of 0.85 nM. In addition to its effects on B cells, N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has also been shown to inhibit the activity of other kinases, such as ITK and TXK, which are involved in T cell activation. However, the potency of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide against these kinases is lower than its potency against BTK. N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo.
实验室实验的优点和局限性
One advantage of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide is its high potency and selectivity for BTK, which makes it a useful tool for studying the role of BTK in various biological processes. However, one limitation of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide is its lack of specificity for BTK, as it also inhibits other kinases to some extent. Another limitation is its relatively high cost, which may limit its availability for some research groups.
未来方向
There are several potential future directions for the development and application of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide. One direction is the development of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide as a therapeutic agent for the treatment of B cell-related diseases, such as lymphoma and leukemia. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide in these indications. Another direction is the use of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide as a research tool to study the role of BTK and other kinases in various biological processes. Finally, there is potential for the development of other BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties.
合成方法
The synthesis of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 4'-fluoro-3-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-thiazol-4-ylamine to form the thiazole amide intermediate. Finally, the thiazole amide intermediate is reacted with piperidinecarboxylic acid to yield the final product, N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide.
科学研究应用
N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has been extensively studied in preclinical models for the treatment of various B cell-related diseases. In a study published in Cancer Research, N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide was shown to inhibit the growth of B cell lymphoma cells in vitro and in vivo. Another study published in Leukemia demonstrated that N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide was effective in suppressing the growth of chronic lymphocytic leukemia cells. N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has also shown promise in the treatment of autoimmune disorders, such as rheumatoid arthritis, in preclinical models.
属性
IUPAC Name |
N-[3-(4-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c23-18-8-6-15(7-9-18)16-3-1-5-19(11-16)25-21(27)17-4-2-10-26(12-17)22(28)20-13-29-14-24-20/h1,3,5-9,11,13-14,17H,2,4,10,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWSEXBUBAWART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=N2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4921317.png)
![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921319.png)
![2-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4921322.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethylbenzamide](/img/structure/B4921329.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4921341.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4921349.png)

![4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)
![1-(2-ethyl-5-pyrimidinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4921377.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)